Strategic Value as a Validated Intermediate in Potent AKR1C3 and CCR2 Drug Discovery Programs
Unlike generic bromo-THQ analogs which lack documented roles in advanced drug pipelines, 7-bromo-1,2,3,4-tetrahydroquinoline is specifically cited as the key intermediate WEHL-04 for synthesizing (isoquinolinylsulfonyl)benzoic acids, a class of potent inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), and for preparing 2-aminooctahydrocyclopenta-3a-carboxamides, which function as effective CCR2 antagonists [1]. This established connection to two high-value therapeutic targets—AKR1C3 (implicated in hormone-dependent cancers) and CCR2 (a key driver of inflammatory disease)—provides a clear, application-driven rationale for its procurement. In contrast, regioisomers like 5-bromo- or 6-bromo-THQ lack such explicit, validated links in the primary literature.
| Evidence Dimension | Validated role as an intermediate in specific, advanced medicinal chemistry programs |
|---|---|
| Target Compound Data | Directly named as an intermediate for potent AKR1C3 inhibitors and CCR2 antagonists |
| Comparator Or Baseline | 5-bromo-, 6-bromo-, and 6,8-dibromo-1,2,3,4-tetrahydroquinoline |
| Quantified Difference | No documented or validated role as a direct intermediate for these specific inhibitor classes |
| Conditions | Published synthetic routes for targeted therapeutic leads |
Why This Matters
For procurement in a drug discovery setting, a building block with a validated link to specific, high-potential therapeutic targets is inherently more valuable than an unvalidated analog, as it directly supports the synthesis of leads with established biological relevance.
- [1] TargetMol. (n.d.). WEHL-04 (7-Bromo-1,2,3,4-tetrahydroquinoline) Product Information. View Source
